molecular formula C12H10O3S B13345659 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid

3-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B13345659
M. Wt: 234.27 g/mol
InChI Key: BUJBYFMJEPQRNY-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. Major products formed from these reactions include halogenated thiophene derivatives and reduced thiophene compounds .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can affect nerve signal transmission . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-16-11(10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

BUJBYFMJEPQRNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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